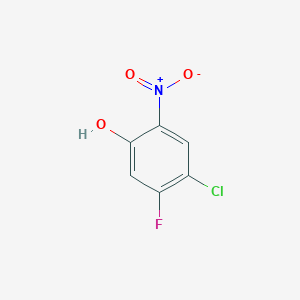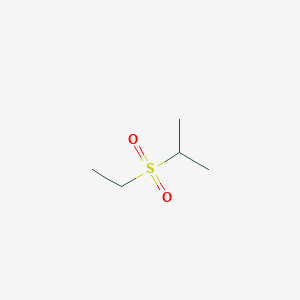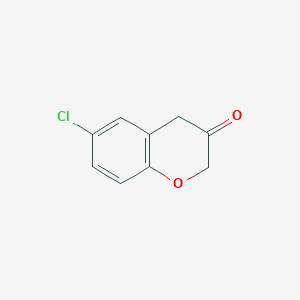
4-Chloro-5-fluoro-2-nitrophenol
Vue d'ensemble
Description
4-Chloro-5-fluoro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It has become a major group of environmental pollutants and has been detected in various industrial effluents .
Synthesis Analysis
4-Chloro-5-fluoro-2-nitrophenol is used for proteomics research . It is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol .Molecular Structure Analysis
The molecular formula of 4-Chloro-5-fluoro-2-nitrophenol is C6H3ClFNO3 . Its molecular weight is 191.55 . The InChI code is 1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H .Chemical Reactions Analysis
4-Fluoro-2-nitrophenol is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol .Physical And Chemical Properties Analysis
4-Chloro-5-fluoro-2-nitrophenol is a solid substance . It should be stored at 2-8°C .Applications De Recherche Scientifique
Anion Sensor Development
4-Chloro-5-fluoro-2-nitrophenol's derivatives have been used in the development of colorimetric sensors for anions. A study demonstrated the use of a calix[4]pyrrole–4-nitrophenolate-based sensor, where the compound's interaction with specific anions resulted in a visible color change, indicating its potential for detecting halide ions in solutions (Gale et al., 1999).
Environmental Remediation
Graphene adsorption studies have explored the use of 4-Chloro-5-fluoro-2-nitrophenol for decontaminating aqueous solutions. Research on the adsorption kinetics, equilibrium, and thermodynamics highlighted the potential of graphene in removing this compound from water, showcasing its application in environmental remediation efforts (Mehrizad & Gharbani, 2014).
Organic Synthesis
The compound has served as an intermediate in the synthesis of novel herbicides, such as Flumiclorac-pintyl. Through a series of reactions starting from p-fluorophenol, researchers were able to synthesize this herbicide, highlighting the compound's utility in the development of agricultural chemicals (Zhou Zhi-lian, 2009).
Photocatalysis and Electrochemical Detection
Innovative research has utilized 4-Chloro-5-fluoro-2-nitrophenol derivatives for photocatalytic degradation and electrochemical detection of pollutants. Studies on Ag2O-ZnO composite nanocones demonstrated their effectiveness in detecting and degrading 4-Nitrophenol from aqueous solutions, showcasing the compound's role in pollution control and monitoring (Chakraborty et al., 2021).
Advanced Oxidation Processes
4-Chloro-5-fluoro-2-nitrophenol has been the subject of studies assessing the efficiency of advanced oxidation processes (AOPs) in degrading environmental pollutants. Comparative assessments of various AOPs, including UV, H2O2, Fenton, and UV/Fenton processes, have provided insights into the most effective methods for the mineralization and degradation of this compound, further contributing to environmental protection efforts (Saritha et al., 2007).
Safety and Hazards
4-Chloro-5-fluoro-2-nitrophenol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and can be harmful if swallowed or inhaled . It should be handled with personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves .
Orientations Futures
5-Fluoro-2-nitrophenol has been used in the total synthesis of the (+/−)-CC-1065 CPI subunit . It has also been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones . These compounds possess therapeutic potential as inhibitors of angiogenesis .
Propriétés
IUPAC Name |
4-chloro-5-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCVRPMINWUWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626304 | |
| Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-2-nitrophenol | |
CAS RN |
345-25-5 | |
| Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole](/img/structure/B1592414.png)





![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)
![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)



